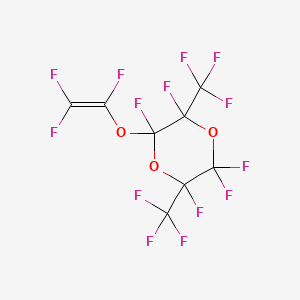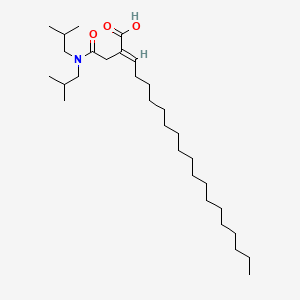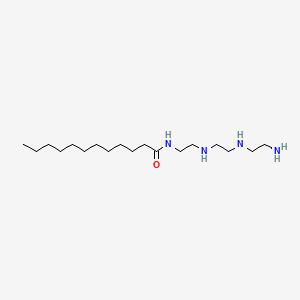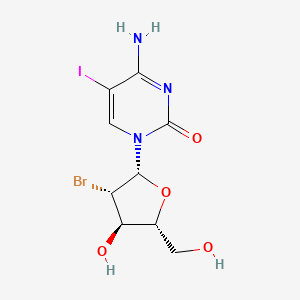
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one: is a synthetic nucleoside analog. This compound is characterized by the presence of a pyrimidine base attached to a modified arabinofuranosyl sugar moiety. The modifications include bromine and iodine atoms, which can significantly alter the compound’s biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine base and the arabinofuranosyl sugar.
Glycosylation: The arabinofuranosyl sugar is brominated to introduce the bromine atom at the 2-position. This is followed by glycosylation, where the sugar moiety is attached to the pyrimidine base.
Iodination: The final step involves the introduction of the iodine atom at the 5-position of the pyrimidine ring. This can be achieved using iodine or iodinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the sugar moiety.
Reduction: Reduction reactions can target the halogen atoms, potentially replacing them with hydrogen.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Dehalogenated products.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this nucleoside analog is studied for its potential effects on DNA and RNA synthesis. It can be used to investigate the mechanisms of nucleic acid replication and repair.
Medicine
In medicine, the compound is explored for its potential antiviral and anticancer properties. The modifications in the sugar and base can enhance its ability to inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of therapeutic agents. Its unique properties make it a valuable tool for drug development.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one involves its incorporation into nucleic acids. The presence of bromine and iodine atoms can interfere with normal base pairing, leading to the inhibition of DNA and RNA synthesis. This can result in the disruption of viral replication or the induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-(2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one: Lacks the bromine atom.
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-chloropyrimidin-2(1H)-one: Contains chlorine instead of iodine.
4-Amino-1-(2-deoxy-beta-D-ribofuranosyl)-5-iodopyrimidin-2(1H)-one: Contains a ribofuranosyl sugar instead of arabinofuranosyl.
Uniqueness
The unique combination of bromine and iodine atoms in 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one distinguishes it from similar compounds. These modifications can significantly enhance its biological activity and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Número CAS |
83966-93-2 |
|---|---|
Fórmula molecular |
C9H11BrIN3O4 |
Peso molecular |
432.01 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C9H11BrIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1 |
Clave InChI |
SBCFKIOKMMRNHV-BYPJNBLXSA-N |
SMILES isomérico |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Br)N)I |
SMILES canónico |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)Br)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



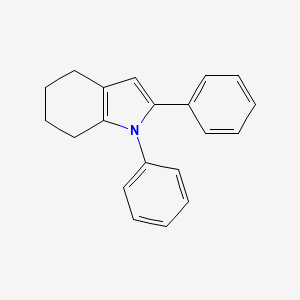
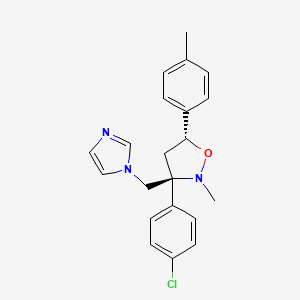

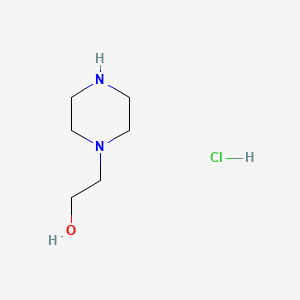

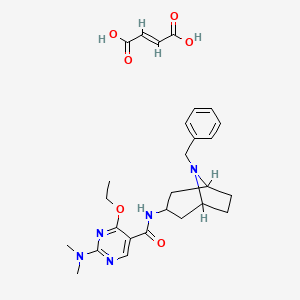
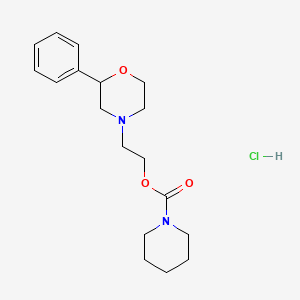

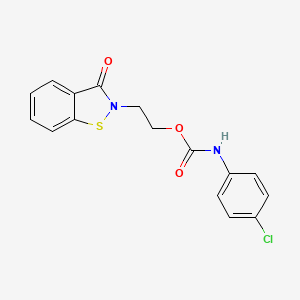
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
